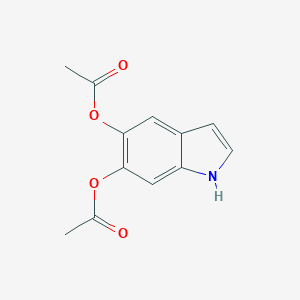

5,6-Diacetoxyindole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5,6-Diacetoxyindole involves the reduction of nitro-substituted styrenes followed by acetylation. A notable method was described where 2:β-dinitro-5-acetoxystyrene is reduced with iron powder and acetic acid, leading to the formation of 5-acetoxyindole, which is further processed to yield 5,6-Diacetoxyindole. This compound forms compact hemispherical clusters with a melting point of 135–136°C (Beer, Clarke, Khorana, & Robertson, 1948).

Molecular Structure Analysis

The molecular structure analysis of 5,6-Diacetoxyindole reveals its significance as a precursor in melanin synthesis. It has a core indole structure substituted with acetoxy groups at the 5 and 6 positions. The precise structural elucidation provides insight into its reactivity and role in further chemical transformations leading to complex melanin polymers.

Chemical Reactions and Properties

5,6-Diacetoxyindole undergoes various chemical reactions, highlighting its versatile nature in synthetic chemistry. It is a crucial intermediate in the enzymatic oxidation process that leads to melanin, demonstrating its instability and reactivity, which is essential for the formation of complex melanin structures. Its reactivity under biomimetic conditions has been studied, showing the formation of complex oligomeric products indicative of its role in natural pigment synthesis (Napolitano, d’Ischia, & Prota, 1988).

Physical Properties Analysis

The physical properties of 5,6-Diacetoxyindole, such as melting point and solubility, are crucial for its handling and application in synthetic pathways. Its crystalline form and specific melting point range facilitate its identification and purity assessment, which is essential for its use in further chemical synthesis and studies related to melanin and its derivatives.

Chemical Properties Analysis

The chemical properties of 5,6-Diacetoxyindole, including its reactivity with various reagents and conditions, are central to understanding its role in melanin synthesis. Its ability to undergo oxidation and polymerization under specific conditions mimics the natural enzymatic processes leading to melanin formation, making it a valuable model compound for studying the chemistry of pigmentation (Capelli et al., 2009).

Aplicaciones Científicas De Investigación

Chromatography and Color Reactions : The paper chromatographic behavior and color reactions of several 5,6-dihydroxyindoles, including 5,6-Diacetoxyindoles, have been studied, providing insights into their properties and applications in chromatography (Heacock, Mahon, & Scott, 1961).

Eumelanin Research : Glycosylated eumelanin building blocks, including 5,6-Diacetoxyindole derivatives, have been prepared using a practical approach. This research contributes to the understanding and application of eumelanin (Adinolfi et al., 2012).

Retinal Cell Protection and Cytotoxicity : 5,6-Dihydroxyindole (DHI) and its diacetylated derivative 5,6-diacetoxyindole have been studied for their protective effects and cytotoxicity on retinal cells, offering potential applications in eye-related research (Heiduschka et al., 2007).

Melanin Synthesis : Research on the synthesis of 5,6-Diacetoxyindole contributes to the broader understanding of melanin chemistry and its potential applications (Beer, Clarke, Khorana, & Robertson, 1948).

Tumor Localization : Studies have been conducted on the synthesis and tissue distribution of radiolabeled 5,6-Diacetoxyindole, exploring its potential in the diagnosis and treatment of malignant melanoma (Counsell et al., 1967).

Anti-Cancer Plant Research : 5,6-Dihydroxyindole and its stable diacetate have been isolated from Rhaphidophora korthalsii, a folkloric anti-cancer plant, indicating their potential in cancer research (Wong et al., 1996).

Melanocytes Demonstration : 5,6-Diacetoxyindole has been used as a substrate for tyrosinase to demonstrate melanocytes, contributing to research in melanogenesis and related fields (Riley, 1967).

Propiedades

IUPAC Name |

(6-acetyloxy-1H-indol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(14)16-11-5-9-3-4-13-10(9)6-12(11)17-8(2)15/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOLUQGMBCPVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C=CN2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396689 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Diacetoxyindole | |

CAS RN |

15069-79-1 | |

| Record name | 5,6-Diacetoxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)